4-Propylcyclohexane-1-carbaldehyde
Overview
Description
4-Propylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring with a propyl group attached at the fourth position and an aldehyde group at the first position. This compound is notable for its unique structure, which combines the stability of the cyclohexane ring with the reactivity of the aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylcyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexanone followed by oxidation. One common method includes:
Alkylation: Cyclohexanone is reacted with propyl bromide in the presence of a strong base such as sodium hydride to form 4-propylcyclohexanone.
Oxidation: The 4-propylcyclohexanone is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
4-Propylcyclohexane-1-carbaldehyde undergoes several types of chemical reactions due to the presence of the aldehyde group:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like chromic acid (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Aldol Condensation: This reaction involves the self-condensation of two aldehyde molecules to form a β-hydroxy aldehyde.
Cannizzaro Reaction: In the presence of a strong base, two aldehyde molecules can undergo disproportionation to yield one alcohol and one carboxylic acid.
Scientific Research Applications
4-Propylcyclohexane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe in studying enzyme activities.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmacologically active molecules.
Industry: It is employed in the production of fragrances and flavoring agents due to its aldehyde group.
Mechanism of Action
Currently, there is no documented information regarding a specific mechanism of action for 4-Propylcyclohexane-1-carbaldehyde in biological systems. Its reactivity is primarily due to the aldehyde group, which can participate in various chemical reactions.
Comparison with Similar Compounds
4-Propylcyclohexane-1-carbaldehyde can be compared with other cyclohexane derivatives:
Cyclohexanone: Lacks the propyl group and aldehyde functionality, making it less reactive in certain reactions.
Cyclohexane-1-carbaldehyde: Similar structure but without the propyl group, leading to different physical and chemical properties.
4-Methylcyclohexane-1-carbaldehyde: Contains a methyl group instead of a propyl group, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its increased hydrophobicity and reactivity due to the propyl and aldehyde groups.
Properties
IUPAC Name |
4-propylcyclohexane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-9-4-6-10(8-11)7-5-9/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKLOXFZSOVSRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579586 | |
Record name | 4-Propylcyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209735-40-0, 80361-78-0 | |
Record name | 4-Propylcyclohexanecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209735-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propylcyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxaldehyde, 4-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.089 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexanecarboxaldehyde, 4-propyl-, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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